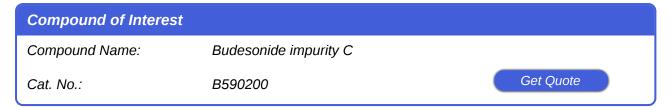


Toxicological Assessment of Budesonide Impurity C: A Regulatory and Scientific Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the toxicological assessment of **Budesonide Impurity C**, a known process-related impurity in the synthesis of the corticosteroid, budesonide. Due to a notable absence of publicly available toxicological data for this specific impurity, this document establishes a framework for its assessment based on international regulatory guidelines. The toxicological profile of the parent drug, budesonide, is presented as a case study to exemplify the requisite experimental data and methodologies. Furthermore, this guide explores the role of in silico toxicological predictions as a powerful alternative or supplementary tool in the absence of experimental data. The content herein is intended to guide researchers and drug development professionals in establishing a scientifically sound and regulatory-compliant toxicological evaluation for pharmaceutical impurities.

Introduction to Budesonide and its Impurity C

Budesonide is a potent glucocorticoid used in the management of asthma, inflammatory bowel disease, and other inflammatory conditions. As with any synthetically derived active pharmaceutical ingredient (API), the manufacturing process of budesonide can result in the formation of impurities. Regulatory authorities worldwide require a thorough toxicological assessment of any impurity present above a specified threshold to ensure patient safety.



Budesonide Impurity C is identified as $16\alpha,17$ -[(1RS)-Butylidenebis(oxy)]- 11β -hydroxy-17-(hydroxymethyl)-D-homoandrosta-1,4-diene-3,17a-dione, with the CAS number 1040085-99-1. A comprehensive literature search reveals a significant lack of specific toxicological studies on this impurity. A single safety data sheet indicates an acute oral toxicity classification of Category 4 (H302: Harmful if swallowed), however, the primary study data is not available.

Regulatory Framework for Impurity Assessment

The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has established guidelines for the control of impurities in new drug substances and products.

ICH Q3A/B: Impurities in New Drug Substances and Products

ICH Q3A(R2) and Q3B(R2) provide a framework for the reporting, identification, and qualification of impurities.[1][2] The key thresholds are:

- Reporting Threshold: The level at which an impurity must be reported in regulatory submissions.
- Identification Threshold: The level at which the structure of an impurity must be determined.
- Qualification Threshold: The level at which an impurity's safety must be established through toxicological studies.

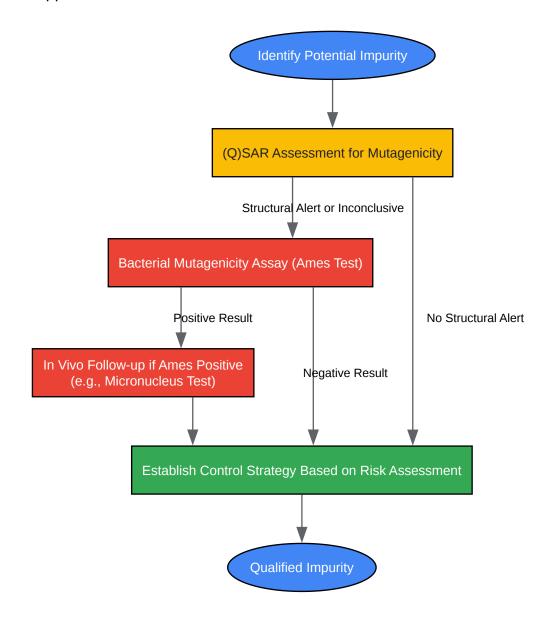
These thresholds are determined by the maximum daily dose of the drug substance.

ICH M7: Mutagenic Impurities

ICH M7 provides a framework for the assessment and control of DNA reactive (mutagenic) impurities to limit potential carcinogenic risk.[3] This guideline introduces the concept of the Threshold of Toxicological Concern (TTC), which is a level of exposure for a genotoxic impurity that is considered to be associated with an acceptable cancer risk.[4] For most pharmaceuticals, the TTC for a single genotoxic impurity is $1.5 \mu \, g/day$.[4]



The workflow for assessing mutagenic impurities typically involves both computational and experimental approaches.



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ICH M7 Workflow for Mutagenic Impurity Assessment.

Toxicological Profile of Budesonide (Parent Drug Case Study)

In the absence of data for Impurity C, the toxicological profile of budesonide serves as an example of the types of studies required for qualification.



Acute Toxicity

Acute toxicity studies determine the effects of a single large dose of a substance.

Species	Route of Administration	LD50
Rat	Oral	>3200 mg/kg
Rat	Intraperitoneal	138 mg/kg
Mouse	Oral	4750 mg/kg
Mouse	Intraperitoneal	179 mg/kg

Data presented as a representative example of acute toxicity data.

Repeated-Dose Toxicity

These studies assess the effects of long-term exposure to a substance.

Species	Duration	Route	NOAEL (No- Observed- Adverse-Effect Level)	Key Findings
Rat	26 weeks	Subcutaneous	5 μg/kg/day	Dose-dependent decrease in body weight gain, reduction in lymphocytes.
Dog	6 & 39 weeks	Rectal	Up to 4 mg/day	Well-tolerated with no significant adverse effects.

Data presented as a representative example of repeated-dose toxicity data.

Genotoxicity



A battery of tests is used to assess the potential of a substance to cause genetic mutations. Budesonide has been shown to be non-genotoxic in a standard battery of tests.

Assay Type	System	Result
Ames Test	S. typhimurium	Negative
Mouse Lymphoma Assay	L5178Y cells	Negative
Chromosome Aberration	Human lymphocytes	Negative
Mouse Micronucleus Test	In vivo	Negative

Data presented as a representative example of genotoxicity data.

Carcinogenicity

Long-term studies in animals are conducted to assess the cancer-causing potential of a substance.

Species	Duration	Route	Findings
Rat	2 years	Oral	Increased incidence of gliomas in male rats at 50 µg/kg (not confirmed in subsequent studies). Increased incidence of hepatocellular tumors.
Mouse	91 weeks	Oral	No treatment-related carcinogenicity.

Data presented as a representative example of carcinogenicity data.

Reproductive and Developmental Toxicity

These studies evaluate the potential effects on fertility and fetal development. Budesonide has shown teratogenic and embryocidal effects in rabbits and rats at subcutaneous doses.



Experimental Protocols (Exemplified with Standard Assays)

Detailed experimental protocols are critical for the reproducibility and validation of toxicological studies. The following are generalized protocols for key genotoxicity assays that would be applicable to the assessment of **Budesonide Impurity C**.

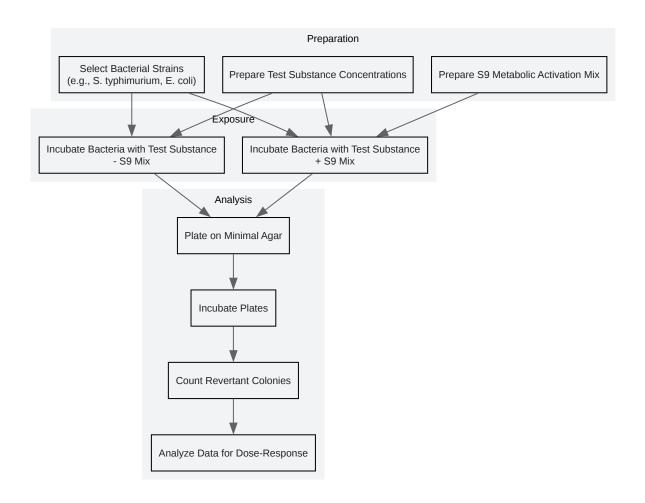
Bacterial Reverse Mutation Assay (Ames Test)

Objective: To detect gene mutations induced by the test substance.

Methodology:

- Several strains of Salmonella typhimurium and Escherichia coli with known mutations are used.
- The bacterial strains are exposed to the test substance at various concentrations, with and without a metabolic activation system (S9 mix).
- The cultures are plated on a minimal medium that does not support the growth of the mutant bacteria.
- The number of revertant colonies (colonies that have undergone a reverse mutation and can now grow on the minimal medium) is counted after a suitable incubation period.
- A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.





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Generalized Workflow for the Ames Test.

In Vitro Micronucleus Test

Objective: To detect chromosomal damage.

Methodology:



- Mammalian cells (e.g., human lymphocytes, CHO cells) are cultured and exposed to the test substance at various concentrations, with and without metabolic activation.
- After exposure, the cells are treated with a cytokinesis blocker (e.g., cytochalasin B) to allow for nuclear division without cell division, resulting in binucleated cells.
- The cells are harvested, fixed, and stained.
- The frequency of micronuclei (small, extra-nuclear bodies containing chromosome fragments or whole chromosomes) in binucleated cells is determined by microscopic examination.
- A substance is considered clastogenic or aneugenic if it causes a significant, dosedependent increase in the frequency of micronucleated cells.

In Silico Toxicological Assessment

In the absence of experimental data, in silico (computational) toxicology provides a valuable tool for predicting the toxicological properties of a substance based on its chemical structure.[5] This approach is particularly useful for prioritizing impurities for further testing and for supporting a weight-of-evidence approach in a regulatory submission.

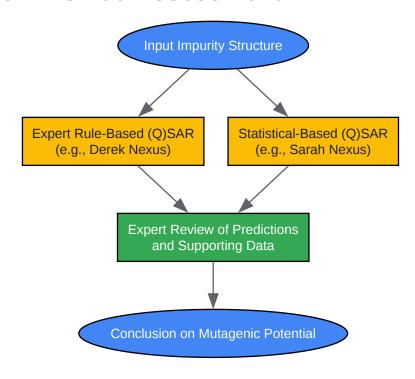
(Quantitative) Structure-Activity Relationship ((Q)SAR) Models

(Q)SAR models are computational models that relate the chemical structure of a substance to its biological activity, including toxicity.[6] For mutagenicity assessment, ICH M7 recommends the use of two complementary (Q)SAR methodologies: an expert rule-based system and a statistical-based system.[7]

- Expert Rule-Based Systems: These systems contain a knowledge base of structural alerts (substructures known to be associated with toxicity) that are identified within the query molecule. Examples include Derek Nexus.[3][8]
- Statistical-Based Systems: These models are built on large datasets of chemicals with known toxicological properties and use statistical algorithms to predict the activity of a new chemical. An example is Sarah Nexus.[9]



Workflow for In Silico Assessment



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Workflow for In Silico Mutagenicity Assessment.

An in silico assessment of **Budesonide Impurity C** would be a critical first step in its toxicological evaluation, providing insights into its potential for genotoxicity and guiding the need for subsequent experimental testing.

Conclusion and Recommendations

The toxicological assessment of **Budesonide Impurity C** is hampered by a significant lack of publicly available experimental data. To ensure patient safety and regulatory compliance, a structured approach based on ICH guidelines is essential.

Recommendations:

- In Silico Assessment: A comprehensive in silico evaluation of Budesonide Impurity C for mutagenicity using two complementary (Q)SAR models should be the initial step.
- Experimental Testing: If the in silico assessment indicates a potential for genotoxicity, or if the impurity is present above the qualification threshold, a bacterial reverse mutation assay



(Ames test) should be conducted.

- Further Studies: Depending on the results of the Ames test and the level of the impurity, further toxicological studies, such as an in vivo micronucleus test or repeated-dose toxicity studies, may be warranted.
- Control Strategy: The ultimate goal is to establish a scientifically justified control strategy for Budesonide Impurity C in the final drug substance, ensuring that its level is maintained below a qualified, safe limit.

This guide provides a roadmap for the toxicological assessment of **Budesonide Impurity C**, emphasizing a science- and risk-based approach in the context of a data-poor environment.

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 To cite this document: BenchChem. [Toxicological Assessment of Budesonide Impurity C: A Regulatory and Scientific Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b590200#toxicological-assessment-of-budesonide-impurity-c]

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